molecular formula C11H12O4 B3042482 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one CAS No. 632291-69-1

4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one

Cat. No.: B3042482
CAS No.: 632291-69-1
M. Wt: 208.21 g/mol
InChI Key: ILMWWGHWJGRLHO-UHFFFAOYSA-N
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Description

4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of these heterocyclic rings makes this compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of furfuryl alcohol with formaldehyde and an acid catalyst to form the dioxolane ring . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, where halogens or other nucleophiles replace hydrogen atoms.

    Addition: The methylene group in the dioxolane ring can undergo addition reactions with electrophiles such as bromine or chlorine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids .

Scientific Research Applications

4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one include:

    Furfural: A simpler furan derivative used as a starting material in the synthesis of various chemicals.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals.

    2,5-Furandicarboxylic acid: A compound used in the production of bio-based polymers.

Compared to these compounds, this compound is unique due to the presence of both furan and dioxolane rings, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-[2-(furan-2-yl)ethyl]-4-methyl-5-methylidene-1,3-dioxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8-11(2,15-10(12)14-8)6-5-9-4-3-7-13-9/h3-4,7H,1,5-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMWWGHWJGRLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=O)O1)CCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178464
Record name 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632291-69-1
Record name 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632291-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(2-Furanyl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
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4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
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4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Reactant of Route 4
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Reactant of Route 5
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one
Reactant of Route 6
4-[2-(Fur-2-yl)ethyl]-4-methyl-5-methylene-1,3-dioxolan-2-one

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